2-(4-Chlorophenoxy)ethylamine

Nicotinic Acetylcholine Receptor nAChR Antagonist Addiction Research

2-(4-Chlorophenoxy)ethylamine (CAS 28769-06-4), a para-chlorinated phenoxyethylamine derivative (C8H10ClNO, MW 171.62), is a research chemical building block with a defined molecular scaffold consisting of a 4-chlorophenyl ether linked to a primary ethylamine chain. The compound has been characterized in multiple in vitro assay systems, exhibiting inhibition of dopamine uptake (IC50 900 nM in rat brain synaptosomes), potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) (IC50 1.8 nM), and low inhibition of CYP3A4 (IC50 >10,000 nM).

Molecular Formula C8H10ClNO
Molecular Weight 171.62
CAS No. 28769-06-4
Cat. No. B2357997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)ethylamine
CAS28769-06-4
Molecular FormulaC8H10ClNO
Molecular Weight171.62
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN)Cl
InChIInChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
InChIKeyKSHXAAXEJWSEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)ethylamine (CAS 28769-06-4): Quantitative Biological Profile and Structural Differentiation


2-(4-Chlorophenoxy)ethylamine (CAS 28769-06-4), a para-chlorinated phenoxyethylamine derivative (C8H10ClNO, MW 171.62), is a research chemical building block with a defined molecular scaffold consisting of a 4-chlorophenyl ether linked to a primary ethylamine chain . The compound has been characterized in multiple in vitro assay systems, exhibiting inhibition of dopamine uptake (IC50 900 nM in rat brain synaptosomes), potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) (IC50 1.8 nM), and low inhibition of CYP3A4 (IC50 >10,000 nM) [1][2]. Its well-defined physicochemical properties (LogP 1.6, TPSA 35.2 Ų) and commercial availability at ≥95% purity make it a tractable starting point for medicinal chemistry optimization and biological probe development .

Why 2-(4-Chlorophenoxy)ethylamine Cannot Be Replaced by Unsubstituted or Meta/Ortho Chloro Analogs


Substitution of the para-chlorine in 2-(4-chlorophenoxy)ethylamine with other halogens or repositioning to the ortho or meta position fundamentally alters the compound's interaction with biological targets, particularly nAChRs and monoamine transporters. While unsubstituted phenoxyethylamine derivatives (e.g., 2-phenoxyethylamine) and meta-chloro analogs (CAS 6488-00-2) are commercially available, published quantitative bioactivity data for these comparators in the same assay systems is scarce [1][2]. The para-chlorophenyl moiety in 2-(4-chlorophenoxy)ethylamine is a known privileged fragment for dopaminergic and nicotinic receptor engagement, with SAR studies indicating that electronic and steric modifications at the 4-position directly impact potency and selectivity profiles [3]. Therefore, generic substitution without empirical validation risks complete loss of the specific polypharmacology (potent α3β4 antagonism combined with moderate DAT inhibition) that defines this compound's utility as a research tool.

2-(4-Chlorophenoxy)ethylamine (CAS 28769-06-4) Quantitative Differentiation Evidence Guide


Sub-Nanomolar Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors

2-(4-Chlorophenoxy)ethylamine demonstrates potent antagonist activity at the α3β4 nAChR subtype with an IC50 of 1.8 nM [1]. In comparison, clinically relevant α3β4 antagonists such as mecamylamine exhibit IC50 values of 3,300 nM (3.3 µM) and tricyclic antidepressants range from 1,800-2,700 nM (1.8-2.7 µM) in analogous functional assays [2][3].

Nicotinic Acetylcholine Receptor nAChR Antagonist Addiction Research Smoking Cessation

Moderate Dopamine Transporter (DAT) Inhibition Distinguishes from High-Affinity DAT Inhibitors

2-(4-Chlorophenoxy)ethylamine inhibits dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM (0.9 µM) [1]. This contrasts sharply with the high-affinity DAT inhibitor nomifensine, which exhibits an IC50 of 44 nM (0.044 µM) in the same assay system, and is also distinct from nicotine, a weak DAT inhibitor (IC50 = 11,900 nM) [2].

Dopamine Transporter DAT Inhibitor CNS Research Neurotransmitter Uptake

Low CYP3A4 Inhibition Risk Relative to Known Perpetrators

2-(4-Chlorophenoxy)ethylamine exhibits weak inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 >10,000 nM [1]. This stands in contrast to known CYP3A4 inhibitors such as ketoconazole (IC50 ~15 nM) and ritonavir (IC50 ~19 nM), which are potent perpetrators of drug-drug interactions [2][3].

CYP3A4 Drug-Drug Interaction Metabolic Stability Cytochrome P450

Defined Physicochemical Properties Enable Rational Analog Selection

The compound possesses a calculated LogP of 1.6 (XLogP3) and a topological polar surface area (TPSA) of 35.2 Ų . In contrast, the more lipophilic 4-methoxy analog (CAS 50800-92-5) has a higher predicted LogP (~1.9) and increased TPSA (~44.5 Ų due to the additional oxygen atom), while the 4-methyl analog (CAS 26583-58-4) has a lower LogP (~1.3) and identical TPSA .

LogP TPSA Medicinal Chemistry Lead Optimization

Documented Use as Building Block in Patented HIV and Stress Pathway Modulators

2-(4-Chlorophenoxy)ethylamine is explicitly cited as a synthetic intermediate in patent applications for pyridin-3-yl acetic acid derivatives (WO-2019244066-A2, HIV replication inhibitors) and modulators of the integrated stress pathway (AU-2018360855-A1, CA-3080804-A1, WO-2019090074-A1) . In contrast, no patent citations for the ortho- or meta-chloro isomers in these specific therapeutic contexts were identified in the same search.

HIV Inhibitor Integrated Stress Response ISR Modulator Antiviral Research

2-(4-Chlorophenoxy)ethylamine (CAS 28769-06-4): Recommended Research and Industrial Use Cases


Neuroscience: Development of Selective α3β4 nAChR Antagonists for Addiction and Pain Research

The potent α3β4 nAChR antagonist activity (IC50 = 1.8 nM) makes 2-(4-chlorophenoxy)ethylamine an ideal starting scaffold for medicinal chemistry campaigns targeting this receptor subtype. Researchers studying nicotine addiction, alcohol use disorders, or neuropathic pain can use this compound as a core template for structure-activity relationship (SAR) exploration, leveraging its >1,000-fold higher potency compared to mecamylamine [1]. The moderate DAT inhibition (IC50 = 900 nM) provides a secondary pharmacology that may be tuned through analog synthesis to achieve desired polypharmacology or selectivity.

Medicinal Chemistry: CNS-Penetrant Lead Optimization with Favorable Physicochemical Properties

With a LogP of 1.6 and TPSA of 35.2 Ų, 2-(4-chlorophenoxy)ethylamine resides within the optimal range for CNS druglikeness . The compound's low CYP3A4 inhibition (IC50 >10,000 nM) reduces the risk of metabolic liabilities in early lead series [2]. Medicinal chemists can confidently select this building block for library synthesis or hit expansion when targeting CNS indications, as the physicochemical parameters predict good passive permeability and minimal off-target cytochrome P450 engagement.

Antiviral Research: Intermediate for HIV Replication Inhibitors

2-(4-Chlorophenoxy)ethylamine is a validated building block in the synthesis of pyridin-3-yl acetic acid derivatives claimed as HIV replication inhibitors (WO-2019244066-A2) . Laboratories engaged in antiviral drug discovery can procure this compound to reproduce patented synthetic routes or to generate novel analogs with potential activity against HIV or related retroviruses.

Cellular Stress Biology: Modulators of the Integrated Stress Response (ISR)

Multiple patent families (AU-2018360855-A1, CA-3080804-A1, WO-2019090074-A1) identify 2-(4-chlorophenoxy)ethylamine as a key synthetic intermediate for compounds that modulate the integrated stress pathway . Researchers investigating eIF2α phosphorylation, ATF4 signaling, or the unfolded protein response can use this intermediate to prepare ISR modulators for functional studies in neurodegeneration, cancer, or metabolic disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenoxy)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.